![molecular formula C8H5BrN2O2 B1524596 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190319-56-2](/img/structure/B1524596.png)
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Biological Activity
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1190319-56-2) is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the pyrrolo[3,2-b]pyridine ring system. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol.
- Molecular Formula : C₈H₅BrN₂O₂
- Molecular Weight : 241.04 g/mol
- Purity : Typically around 97% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly the fibroblast growth factor receptor (FGFR) family. Compounds with similar structures have been shown to inhibit FGFR signaling pathways, which are crucial in regulating processes such as:
- Organ development
- Cell proliferation and migration
- Angiogenesis
Inhibition of these pathways can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Research Findings and Case Studies
- Inhibition Studies : In vitro studies demonstrated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant inhibitory effects on cancer cell lines by targeting FGFR pathways. For example, related compounds showed EC50 values ranging from 0.010 to 0.177 μM, indicating potent biological activity against various cancer types .
- Synthesis Applications : The compound serves as a key intermediate in synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for participation in nucleophilic substitution reactions, oxidation, and coupling reactions .
- Therapeutic Potential : Ongoing research investigates its use as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth and metastasis .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and biological activities of this compound compared to similar compounds:
Compound Name | Molecular Formula | EC50 (μM) | Biological Activity Description |
---|---|---|---|
This compound | C₈H₅BrN₂O₂ | Varies | Inhibits FGFR signaling; potential anti-cancer agent |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₈H₅BrN₂O₂ | Varies | Similar mechanism; less potent than 6-Bromo variant |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₈H₅ClN₂O₂ | Varies | Lower inhibition potency compared to brominated analogs |
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-6-7(11-2-4)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZCINUJMZSSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696654 | |
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-56-2 | |
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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